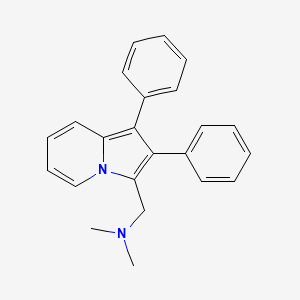
1-(1,2-Diphenylindolizin-3-yl)-n,n-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indolizine core substituted with diphenyl groups and a dimethylmethanamine moiety, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of diphenyl groups and the dimethylmethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, including batch and continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research explores its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,2-diphenyl-3-indolizinyl)methyl-N-ethylethanamine
- (1,2-diphenyl-3-indolizinyl)phenylmethanone
Uniqueness
Compared to similar compounds, (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
17613-26-2 |
|---|---|
Molekularformel |
C23H22N2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-(1,2-diphenylindolizin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H22N2/c1-24(2)17-21-23(19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)20-15-9-10-16-25(20)21/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
SKEZGBBSUJOICM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





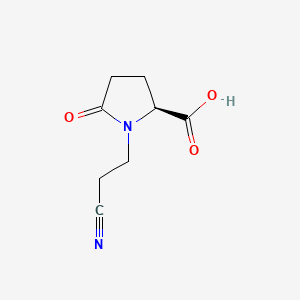
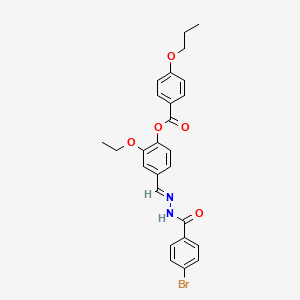
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
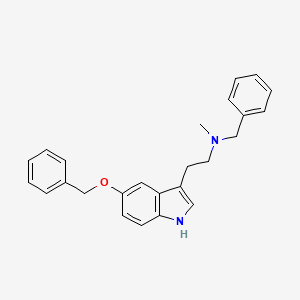


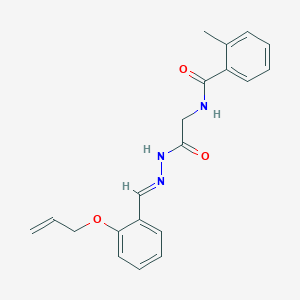
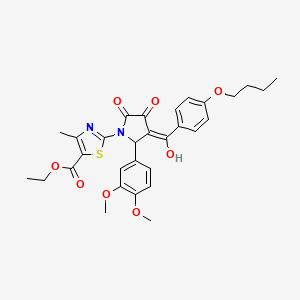
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

